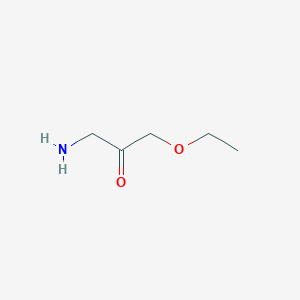
1-Amino-3-ethoxypropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-ethoxypropan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields due to its unique chemical properties. The compound consists of an amino group, an ethoxy group, and a ketone group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypropan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
化学反应分析
Types of Reactions: 1-Amino-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
1-Amino-3-ethoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-amino-3-ethoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and ketone groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
相似化合物的比较
1-Amino-2-propanol: Similar in structure but lacks the ethoxy group.
3-Amino-2-butanone: Contains a similar ketone group but has a different carbon chain.
2-Amino-3-ethoxypropanoic acid: Contains an additional carboxylic acid group.
Uniqueness: 1-Amino-3-ethoxypropan-2-one is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
生物活性
1-Amino-3-ethoxypropan-2-one is an organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its antioxidant properties, protein interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C5H11NO2 and a molecular weight of approximately 117.15 g/mol. It features an amino group, an ethoxy group, and a ketone functional group, which contribute to its unique chemical reactivity and biological activity. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | UAKSMOQCMHNNNX-UHFFFAOYSA-N |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Interaction studies have shown that it binds effectively to proteins associated with oxidative stress responses, such as:
- Peroxiredoxin 5
- Glutathione reductase
These proteins are crucial in mitigating oxidative damage in cells, suggesting that this compound could be a valuable therapeutic agent against oxidative stress-related diseases.
Protein Binding Affinity
Docking studies reveal that the compound interacts favorably with various biological targets. Its binding affinities are comparable to known antioxidants like beta-sitosterol and isorhamnetin, highlighting its potential as an effective antioxidant. The interactions primarily involve hydrogen bonding and salt bridge formations with key residues within these proteins.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The amino group forms hydrogen bonds with biological molecules.
- Reactivity of Functional Groups : The ethoxy and ketone groups participate in various chemical reactions, modulating enzyme and receptor activities.
This multifaceted interaction profile suggests that the compound can influence various cellular processes, making it a candidate for further research in therapeutic applications.
Study on Antioxidant Activity
A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups. This effect was attributed to the compound's ability to enhance the activity of antioxidant enzymes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis was performed against similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-3-methoxypropan-2-one | C5H11NO2 | Contains a methoxy group; different solubility properties. |
| 1-Amino-3-isopropoxypropan-2-one | C7H15NO2 | Has a bulkier isopropoxy group; affects steric hindrance. |
| 1-Amino-3-tert-butoxypropan-2-one | C7H17NO2 | Features a tert-butoxy group; significantly alters reactivity. |
The presence of the ethoxy group in this compound distinguishes it from these compounds, influencing its solubility and reactivity profiles.
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC 名称 |
1-amino-3-ethoxypropan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-5(7)3-6/h2-4,6H2,1H3 |
InChI 键 |
UAKSMOQCMHNNNX-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















